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Compound of Interest

2'-Fluoro-4'-
Compound Name:
methoxyacetophenone

Cat. No.: B1349110

2'-Fluoro-4'-methoxyacetophenone is a substituted aromatic ketone that has emerged as a
crucial intermediate in the landscape of pharmaceutical and chemical research.[1] Its strategic
placement of fluoro, methoxy, and acetyl functional groups on the phenyl ring provides a
versatile platform for constructing more complex molecular architectures.[1] The electron-
donating methoxy group and the electron-withdrawing, sterically small fluorine atom create a
unique electronic and steric environment, influencing the molecule's reactivity and making it an
ideal precursor for a range of chemical transformations.[1] This guide provides an in-depth
examination of its properties, synthesis, reactivity, and analytical characterization, offering field-
proven insights for researchers and drug development professionals aiming to leverage this
compound in their synthetic endeavors. It is particularly noted for its role as a building block in
the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.

[1]

Core Physicochemical and Spectroscopic
Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful
experimental design. The data presented below, compiled from verified chemical databases
and suppliers, serves as a primary reference for handling, reaction setup, and purification.

Chemical and Physical Data
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The physical state of 2'-Fluoro-4'-methoxyacetophenone, a white to light yellow crystalline
powder at room temperature, dictates its handling and storage requirements.[1][2] Its melting
point range is a critical parameter for purity assessment and for planning reactions that require
elevated temperatures.

Property Value Source(s)
CAS Number 74457-86-6 [L112]131[4][5]16]
Molecular Formula CoHoFO2 [1112][5][6]
Molecular Weight 168.16 g/mol [21[31[41[5]
IUPAC Name 1-(2-fluoro-4- [4][6]

methoxyphenyl)ethan-1-one

4-Acetyl-3-fluoroanisole, 2-
Synonyms Fluoro-4- [21[41[7]

methoxyacetophenone

White to light yellow crystal

Appearance [1][2]
powder

Melting Point 52-54 °C [2][3]

Boiling Point 80-85 °C at 0.1 mmHg [1][2]

Flash Point >113 °C (>230 °F) - closed cup  [2][3]

Water Solubility Insoluble [2]
Sealed in dry, Room

Storage [1][2]

Temperature

Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of the synthesized or
procured material. The following table summarizes key spectral features.
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Spectroscopic Technique Key Features Source(s)
1H NMR Consistent with structure [819]
13C NMR Spectrum available [4]

m/z Top Peak: 153; 2nd
Mass Spec (GC-MS) ) . [4]
Highest: 168; 3rd Highest: 110

Infrared (IR) Spectrum available [419]

Synthesis Pathway: The Friedel-Crafts Acylation
Approach

The most prevalent and industrially relevant synthesis of 2'-Fluoro-4'-methoxyacetophenone
is the Friedel-Crafts acylation of 3-fluoroanisole.[2][10] This reaction is a cornerstone of
electrophilic aromatic substitution and provides a direct route to the target ketone.

Mechanistic Rationale

The causality behind this reaction choice lies in its efficiency and high regioselectivity. The
reaction proceeds via the formation of a highly reactive acylium ion, which acts as the
electrophile.[11][12][13]

o Generation of the Electrophile: The Lewis acid catalyst (e.g., aluminum chloride, AlCI3)
coordinates to the chlorine atom of the acylating agent (acetyl chloride or acetic anhydride),
polarizing the C-Cl bond.[11][13] This complex then dissociates to form a resonance-
stabilized acylium ion (CHsCO%). This ion is not prone to rearrangement, a significant
advantage over Friedel-Crafts alkylation.[12][14]

» Electrophilic Attack: The electron-rich aromatic ring of 3-fluoroanisole attacks the electrophilic
carbon of the acylium ion. The methoxy group (-OCHs) is a strong activating, ortho-, para-
directing group due to resonance, while the fluorine (-F) is a deactivating, ortho-, para-
directing group due to induction. The powerful directing effect of the methoxy group ensures
the incoming acyl group is directed primarily to the position ortho to it (and meta to the
fluorine), yielding the desired 2'-fluoro-4'-methoxy isomer.
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e Rearomatization: The resulting intermediate, a non-aromatic carbocation (arenium ion), is
deprotonated to restore aromaticity, yielding the final product.[13] The AICIs catalyst forms a
complex with the product ketone, necessitating a stoichiometric amount of the catalyst and
an aqueous workup to liberate the final product.[12][15]

Synthesis Workflow Diagram

Electrophilic Aromatic
Substitution in Solvent
(e.g., Dichloroethane)

plex Aqueous Quench Recrystallization
(Ice Water) (Methanol)

Reaction & Workup

Acetyl Chloride

Forms Acylium lon

Aluminum Chloride (AICIs)

Reactants & Catalyst

Figure 1: Friedel-Crafts Acylation Workflow

Click to download full resolution via product page

Caption: Friedel-Crafts acylation of 3-fluoroanisole.

Experimental Protocol

This protocol is adapted from established patent literature and represents a self-validating
system for laboratory-scale synthesis.[10]

Materials:

3-Fluoroanisole

Dichloroethane (solvent)

Aluminum trichloride (AICI3)

Acetyl Chloride

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.youtube.com/watch?v=H-19AMHCcd8
https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
https://www.organic-chemistry.org/namedreactions/friedel-crafts-acylation.shtm
https://www.benchchem.com/product/b1349110?utm_src=pdf-body-img
https://patents.google.com/patent/CN102304035A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Ice Water
o Methanol (for recrystallization)
Procedure:

o Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add
dichloroethane and 3-fluoroanisole. Cool the mixture to 0 °C with an ice bath.[10]

o Catalyst Addition: Slowly add aluminum trichloride to the cooled, stirring solution. The choice
of a strong Lewis acid like AICIs is critical for activating the acetyl chloride.[10]

o Acylating Agent Addition: Drip acetyl chloride into the reaction mixture while maintaining the
temperature between 0-10 °C. The slow addition is crucial to control the exothermic reaction.
After the addition is complete, allow the reaction to incubate for 1 hour at this temperature.
[10]

o Reaction Quench: Carefully pour the reaction mixture into ice water to quench the reaction
and decompose the aluminum chloride-ketone complex.[10]

o Extraction: Separate the organic layer. Wash the organic layer with water to remove any
remaining inorganic impurities.

o Concentration: Concentrate the organic layer under reduced pressure to remove the
dichloroethane solvent.[10]

 Purification: Recrystallize the resulting crude solid from methanol to obtain the final product
as white crystals.[10] The choice of methanol for recrystallization is based on the differential
solubility of the product and impurities.

Reactivity and Applications in Drug Development

The synthetic utility of 2'-Fluoro-4'-methoxyacetophenone stems from the reactivity of its
functional groups, primarily the acetyl group and the activated aromatic ring. It serves as a
versatile building block for more complex molecules.[1]

Key Reactions
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» Aldol Condensation: The acetyl group's a-protons are acidic and can be deprotonated to
form an enolate. This enolate can then react with various benzaldehydes in an aldol
condensation to form chalcone derivatives.[16][17] Chalcones are important
pharmacophores found in many biologically active compounds.[16][17]

e Mannich Reaction: It can participate as the ketone component in Mannich reactions, reacting
with formaldehyde and a secondary amine to produce [3-amino-carbonyl compounds, also
known as Mannich bases.[16][17]

e Nucleophilic Aromatic Substitution: The fluorine atom, while generally a poor leaving group in
SnAr reactions, can be substituted under specific conditions, particularly if the ring is further
activated.

Role as a Synthetic Intermediate

This compound is a key starting material for multi-step syntheses in medicinal chemistry. Its
structure is embedded within numerous patented compounds and research molecules.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://in.bgu.ac.il/eilat/VT/index.html?type=h&pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2F1mg.pics%2Fp%2F2254200402%27)%3B%22%3E%3C/krpano%3E
https://www.ossila.com/products/3-fluoro-4-methoxyacetophenone
https://in.bgu.ac.il/eilat/VT/index.html?type=h&pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2F1mg.pics%2Fp%2F2254200402%27)%3B%22%3E%3C/krpano%3E
https://www.ossila.com/products/3-fluoro-4-methoxyacetophenone
https://in.bgu.ac.il/eilat/VT/index.html?type=h&pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2F1mg.pics%2Fp%2F2254200402%27)%3B%22%3E%3C/krpano%3E
https://www.ossila.com/products/3-fluoro-4-methoxyacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

\ 4

Mannich Reaction Other Derivatizations
(with Formaldehyde/Amine) (e.g., Halogenation, Reduction)

Key Transformations
Further Functionalized
Intermediates

Aldol Condensation
(with Benzaldehydes)

Chalcone Derivatives

Resulting Scaffolds

e.g., Anti-inflammatory |e.g., Cytotoxic Agents

Figure 2: Role as a Synthetic Intermediate
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Caption: Synthetic pathways originating from the title compound.

Analytical Methodologies

Confirming the identity and purity of 2'-Fluoro-4'-methoxyacetophenone is paramount. Gas
Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this purpose.

General GC-MS Protocol

This protocol provides a self-validating framework for the analysis. Specific parameters should
be optimized for the available instrumentation.

Objective: To confirm the identity and assess the purity of 2'-Fluoro-4'-
methoxyacetophenone.
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Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable
volatile solvent such as dichloromethane or ethyl acetate.

e Instrument Setup:

o GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-
5ms).

o Injection: Perform a splitless injection to maximize sensitivity.[18]

o Temperature Program: Start with an initial oven temperature of ~70 °C, hold for 1-2
minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.

o MS Detection: Operate the mass spectrometer in Selected lon Monitoring (SIM) mode for
guantitative analysis or full scan mode for qualitative identification.[18]

o Data Analysis:

o Identification: The compound is identified by comparing its retention time and the acquired
mass spectrum with a reference standard or library data.[18] The expected molecular ion
peak (M*) is at m/z 168, with a prominent fragment from the loss of a methyl group (M-15)
at m/z 153.[4]

o Purity Assessment: Purity is determined by integrating the peak area of the analyte and
comparing it to the total area of all detected peaks (assuming similar response factors).
High purity is often reported as =298% or 99% by GC.[1][3][6]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure user safety. The
following information is synthesized from supplier Safety Data Sheets (SDS).[19]
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Hazard Category GHS Information Precautionary Measures

P280: Wear protective
gloves/protective clothing.

Skin Irritation H315: Causes skin irritation P302+P352: IF ON SKIN:
Wash with plenty of soap and
water.[4][19]

P280: Wear eye
protection/face protection.
P305+P351+P338: IF IN
o H319: Causes serious eye EYES: Rinse cautiously with
Eye Irritation o )
irritation water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.[4][19]

P261: Avoid breathing dust.

) P304+P340: IF INHALED:
) o H335: May cause respiratory ]
Respiratory Irritation o Remove person to fresh air
irritation
and keep comfortable for

breathing.[4][19]

Always use in a well-ventilated
area or fume hood. Wear

Personal Protective Equipment i )
N/A standard PPE including safety

(PPE) _
glasses (eyeshields), gloves,
and a lab coat.[3][19]
Store in a well-ventilated
place. Keep container tightly
Storage WGK Germany: 3

closed and sealed in a dry
environment.[2][3][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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